Skq3P7vsj7

Description

Contextualization within Dibenzoxazepine (B10770217) Chemical Space

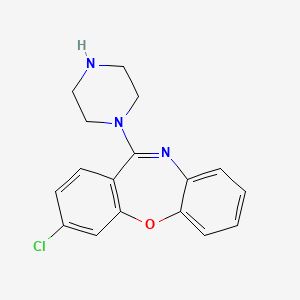

The compound 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE belongs to the dibenzoxazepine class of compounds. fda.gov This class consists of seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms, fused with two benzene (B151609) rings. ontosight.ai The core dibenz[b,f] fda.govcymitquimica.comoxazepine structure itself (PubChem CID 9213) is a known entity. nist.govnih.gov The dibenzoxazepine moiety is present in various compounds, including the typical antipsychotic drug Loxapine (B1675254). wikipedia.org The related compound, 2-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, is known as Amoxapine (B1665473) (PubChem CID 2170). cymitquimica.comfishersci.cajocpr.com The structural relationship highlights its position within a group of molecules with significant historical and ongoing research interest.

Relevance as an Impurity in Related Chemical Syntheses

3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is recognized as a related compound or potential impurity in the synthesis of other dibenzoxazepine-based pharmaceuticals, particularly Amoxapine. usp.orgpharmaffiliates.com The presence of impurities in chemical synthesis is a critical aspect of process chemistry and quality control. Research efforts often involve identifying and characterizing these impurities. ontosight.airesearchgate.net The structural similarity to Amoxapine suggests it could arise from variations in the chlorination step or other stages of the synthetic route used to produce the 2-chloro isomer. pharmaffiliates.com Patents and research discuss the synthesis of substituted dibenz(b,f)(1,4)oxazepines and the challenges associated with isolating pure products, sometimes mentioning the co-crystallization or presence of impurities. google.com

Scope and Objectives of Academic Research on the Compound

Academic research concerning 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE encompasses its synthesis, characterization, and potential exploration for various applications. Studies have reported specific synthetic procedures for obtaining this compound. For instance, one reported synthesis involves starting from a chlorinated dibenzoxazepine intermediate and reacting it with piperazine (B1678402). uni-regensburg.de

Detailed research findings often include analytical data to confirm the structure and purity of the synthesized compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are standard tools used for this purpose. ontosight.aisemanticscholar.org For 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, reported analytical data includes:

| Analytical Technique | Data Example (from synthesis of compound 232) | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ 7.26 (m, J = 4.8Hz, 2H), 7.20 (dd, J = 8.4, 3.7Hz 1H), 7.12 (d, J = 2.5Hz, 1H), 7.02 (d, J = 8.6Hz, 1H), 6.92 (dd, J = 8.5, 2.5 Hz, 1H), 3.51 (bs, 4H), 3.00 (bs, 4H), 2.01 (s, 1H) | uni-regensburg.de |

| ¹³C-NMR (75 MHz, CDCl₃) | δ 160.83 (Cquat), 159.95 (Cquat), 150.29 (Cquat), 141.51 (Cquat), 138.14 (Cquat), 130.76 (Cquat), 130.32 (+, Ar-CH), 126.71 (+, Ar-CH), 125.59 (+, Ar-CH), 123.87 (+, Ar-CH), 121.88 (+, Ar-CH), 121.09 (+, Ar-CH), 48.54 (-, 2 Pip-CH₂), 45.82 (-, 2 Pip-CH₂) | uni-regensburg.de |

| ESI-MS | m/z 314.1 [MH⁺] (Calculated for C₁₇H₁₆ClN₃O: 313.78) | uni-regensburg.de |

| Melting Point | 137.8 °C (for compound 232 synthesized) | uni-regensburg.de |

Note: The melting point and some spectral data are specific to a particular synthesis batch (compound 232) and may vary slightly depending on purity and crystalline form.

Academic research objectives may also involve synthesizing derivatives of this compound to explore structural-activity relationships or to investigate its potential utility in various fields. semanticscholar.org The study of its physical and chemical properties, such as solubility (e.g., soluble in methanol, DMSO, or chloroform (B151607) for the 2-chloro isomer), is also within the scope of academic inquiry. fishersci.ca

| Solvent | Solubility (for 2-chloro isomer) | Source |

| Methanol | Soluble | fishersci.ca |

| DMSO | Soluble | fishersci.ca |

| Chloroform | Soluble | fishersci.ca |

Furthermore, understanding the synthesis and properties of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE contributes to the broader knowledge base of dibenzoxazepine chemistry, which is relevant in areas beyond pharmaceuticals, including materials science. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

2182665-21-8 |

|---|---|

Molecular Formula |

C17H16ClN3O |

Molecular Weight |

313.8 g/mol |

IUPAC Name |

9-chloro-6-piperazin-1-ylbenzo[b][1,4]benzoxazepine |

InChI |

InChI=1S/C17H16ClN3O/c18-12-5-6-13-16(11-12)22-15-4-2-1-3-14(15)20-17(13)21-9-7-19-8-10-21/h1-6,11,19H,7-10H2 |

InChI Key |

BAUCVRHLALEJNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=CC(=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivation Pathways of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine

Retrosynthetic Analysis for Targeted Synthesis

A retrosynthetic analysis of 3-chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine suggests potential disconnections that simplify the molecular structure into readily available starting materials or key intermediates. The molecule can be conceptually broken down by considering the formation of the central seven-membered ring and the attachment of the substituents.

Identification of Key Precursors and Synthetic Intermediates

Key precursors for the dibenzo[b,f] guidechem.comprepchem.comoxazepine core often include substituted o-aminophenols and o-halonitrobenzenes or related derivatives that can undergo cyclization to form the oxazepine ring. For the target compound, a chlorinated precursor is required. Based on the structure, potential precursors could include a suitably substituted diphenylamine (B1679370) or a precursor that allows for the formation of the C-N and C-O bonds of the oxazepine ring.

Intermediates in the synthesis of dibenzoxazepines commonly involve diaryl ethers or diarylamines that are subsequently cyclized. The introduction of the piperazine (B1678402) moiety at the 11-position suggests a precursor with a leaving group at this position, such as a halogen (e.g., chlorine) or a sulfonate, which can undergo nucleophilic aromatic substitution with piperazine.

Strategic Bond Disconnections for Core Scaffold Assembly

Strategic bond disconnections for the dibenzo[b,f] guidechem.comprepchem.comoxazepine core can involve breaking the C-N or C-O bonds of the seven-membered ring. One common strategy involves the cyclization of a diphenylamine or a diaryl ether derivative. For instance, a disconnection could be envisioned between the nitrogen at position 10 and the adjacent carbon at position 11, or between the oxygen at position 5 and the adjacent carbon at position 4a.

Another approach involves the formation of the C11-N(piperazine) bond as a key step. This implies a precursor with a reactive group at the 11-position of the dibenzoxazepine (B10770217) core, such as 3-chloro-11-halogenodibenzo(b,f)(1,4)oxazepine.

Forward Synthesis Approaches

Forward synthesis details the step-by-step chemical transformations required to build the target molecule from the identified precursors.

Cyclization Reactions for Dibenzoxazepine Ring Formation

The formation of the dibenzo[b,f] guidechem.comprepchem.comoxazepine ring system typically involves the reaction between two appropriately substituted aromatic precursors. One common method involves the cyclization of a 2-(arylamino)benzoic acid derivative or a related compound. For example, cyclization of 2-(2-amino-4-chloroanilino)benzoic acid has been reported to yield a related dibenzo[b,e] guidechem.comprepchem.comdiazepine-11-one rsc.org. While this is a diazepine, the cyclization principles can be analogous for oxazepines.

Another approach involves the reaction of an o-aminophenol with an o-halonitrobenzene followed by reduction and cyclization, or the reaction of an o-halophenol with an o-nitroaniline followed by similar steps. The specific substitution pattern on the aromatic rings dictates the position of the chlorine atom in the final product. For a chlorine at the 3-position, the precursors would need to be substituted accordingly, such as using 2-amino-4-chlorophenol (B47367) guidechem.comprepchem.comiarc.frquickcompany.ingoogle.com or a derivative thereof.

Introduction of Piperazine Moiety and Chlorination

The introduction of the piperazine moiety at the 11-position of the dibenzo[b,f] guidechem.comprepchem.comoxazepine core is typically achieved through a nucleophilic substitution reaction. This generally involves reacting a pre-formed dibenzo[b,f] guidechem.comprepchem.comoxazepine derivative with a leaving group at the 11-position (such as a chlorine atom) with piperazine. For example, the synthesis of 11-(piperazinyl)dibenzo[b,f] guidechem.comprepchem.comoxazepines has been reported by heating an 11-chloro-dibenzoxazepine derivative with piperazine google.com.

Based on the available information, a possible route could involve synthesizing a chlorinated dibenzoxazepine core with a leaving group at the 11-position, followed by reaction with piperazine. Alternatively, a dibenzoxazepine core with a leaving group at the 11-position could be reacted with piperazine, and the chlorine could be introduced later via electrophilic substitution at the 3-position. However, regioselectivity of late-stage chlorination might be a concern.

Research findings indicate that 2-chloro-11-(piperazin-1-yl)dibenzo[b,f] guidechem.comprepchem.comoxazepine (an isomer with chlorine at the 2-position) has been synthesized and used in further reactions humanjournals.comsemanticscholar.org. This suggests that the general approach of reacting a chlorinated 11-leaving-group-substituted dibenzoxazepine with piperazine is a viable strategy for this class of compounds.

Optimization of Reaction Conditions and Yields

Optimization of reaction conditions is crucial for achieving high yields and purity of 3-chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine. This involves careful control of parameters such as temperature, reaction time, solvent, concentration, and the choice of reagents and catalysts.

For cyclization reactions, factors like the presence of acid or base catalysts, reaction temperature, and solvent can significantly impact the yield and regioselectivity. For nucleophilic substitution with piperazine, the solvent, temperature, and the amount of piperazine used are important variables. High temperatures and polar solvents are often employed for such reactions.

While specific optimized conditions and yields for the synthesis of 3-chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine are not detailed in the provided snippets, the literature on the synthesis of related dibenzoxazepines and piperazine-substituted heterocycles suggests that yields can vary depending on the specific route and conditions employed. For example, a reported synthesis of 2-amino-4-chlorophenol, a potential precursor, achieved a yield of 76.7% in one method guidechem.com. Another method for preparing 2-((4-chloro-2 nitrophenyl)amino)-benzoic acid, an intermediate for a related compound, reported an 80% yield rsc.org.

Mechanistic Elucidation of Formation as a By-product/Impurity

3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is recognized as an impurity in Amoxapine (B1665473) humanjournals.comfda.govgoogle.comwikipedia.org. Amoxapine is the 2-chloro isomer, meaning the chlorine atom is located at the 2-position of the dibenzo[b,f] Current time information in Bangalore, IN.humanjournals.comoxazepine core, while in the impurity, it is at the 3-position. The formation of the 3-chloro isomer as an impurity during the synthesis of the 2-chloro isomer (Amoxapine) implies the occurrence of side reactions during the manufacturing process.

Side Reaction Pathways During Related Compound Synthesis (e.g., Amoxapine synthesis)

Amoxapine is synthesized from loxapine (B1675254), which is 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f] Current time information in Bangalore, IN.humanjournals.comoxazepine. Amoxapine is the N-demethylated metabolite of loxapine sigmaaldrich.com. Therefore, Amoxapine synthesis likely involves the demethylation of loxapine or a synthetic route that introduces the piperazine ring without the methyl group.

The formation of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE as an impurity during Amoxapine synthesis suggests potential issues with regioselectivity during chlorination steps or possible rearrangement reactions. If a synthetic route involves chlorination of a dibenzo[b,f] Current time information in Bangalore, IN.humanjournals.comoxazepine precursor, a side reaction could lead to chlorination at the 3-position in addition to, or instead of, the desired 2-position. Alternatively, if a chlorinated precursor is used, impurities in the starting material with chlorine at the 3-position could carry through the synthesis.

Based on the synthesis of the 3-chloro isomer from a 3,11-dichloro precursor, one potential source of the 3-chloro impurity in Amoxapine synthesis could be the presence of or formation of a 3,11-dichlorodibenzo[b,f] Current time information in Bangalore, IN.humanjournals.comoxazepine intermediate alongside the intended 2,11-dichloro or other appropriately substituted intermediate that leads to Amoxapine. However, specific detailed mechanistic studies outlining the precise side reaction pathways leading to the 3-chloro impurity during Amoxapine synthesis were not found in the provided search results.

Role of Reagents and Catalysts in Impurity Generation

The synthesis of dibenzo[b,f] Current time information in Bangalore, IN.humanjournals.comoxazepine derivatives often involves reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) for chlorination steps pharmaffiliates.com. Bases such as pyridine (B92270) or potassium carbonate are also commonly used pharmaffiliates.com. While these reagents are necessary for the intended synthesis, their role specifically in promoting the formation of the 3-chloro impurity during Amoxapine (2-chloro isomer) synthesis is not detailed in the available information. Impurity profiles can be influenced by factors such as reagent purity, reaction conditions (temperature, solvent, concentration), and reaction time, but specific data correlating these factors to the generation of the 3-chloro isomer were not found.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, thereby confirming its elemental composition and molecular formula. For 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine (C₁₇H₁₆ClN₃O), HRMS analysis is employed to verify the calculated mass based on its proposed structure.

Reported HRMS data for a compound consistent with 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine shows a calculated mass for [M+H]⁺ of 313.1102 and a found mass of 313.1103. rsc.org This close agreement between the calculated and observed masses strongly supports the molecular formula C₁₇H₁₆ClN₃O. rsc.org

Table 1: High-Resolution Mass Spectrometry Data

| Ion | Molecular Formula | Calculated m/z | Found m/z |

| [M+H]⁺ | C₁₇H₁₆ClN₃O | 313.1102 | 313.1103 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of organic molecules by providing information about the environment of individual atoms, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides a spectrum where each peak corresponds to a distinct set of chemically equivalent protons within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of these peaks reveal the different chemical environments of the hydrogen atoms and their connectivity to neighboring protons.

For 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine, the ¹H NMR spectrum in CDCl₃ shows characteristic signals corresponding to the aromatic protons and the protons on the piperazine (B1678402) ring. wikipedia.org

Table 2: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Proposed) |

| 7.29 – 7.24 | m | 2H | Aromatic CH |

| 7.17 | d, J = 8.3 Hz | 1H | Aromatic CH |

| 7.15 – 7.04 | m | 3H | Aromatic CH |

| 6.95 | m | 1H | Aromatic CH |

| 3.49 | bs | 4H | Piperazine CH₂ |

| 2.99 | bs | 4H | Piperazine CH₂ |

| 1.72 | s | 1H | NH (Piperazine) |

Note: Assignments are proposed based on typical chemical shifts for this type of compound.

The aromatic region exhibits a complex pattern of multiplets and doublets, indicative of the substituted dibenzo[b,f] wikipedia.orgoxazepine system. wikipedia.org The signals at higher field (lower ppm) are characteristic of the methylene (B1212753) protons within the piperazine ring, appearing as broad singlets due to dynamic processes such as ring inversion. wikipedia.org The singlet at 1.72 ppm is attributed to the NH proton of the piperazine ring. wikipedia.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

The ¹³C NMR spectrum of 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine in CDCl₃ reveals the presence of distinct carbon environments. wikipedia.org

Table 3: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Type | Assignment (Proposed) |

| 160.83 | Cquat | Quaternary Carbon |

| 159.95 | Cquat | Quaternary Carbon |

| 150.29 | Cquat | Quaternary Carbon |

| 141.51 | Cquat | Quaternary Carbon |

| 138.14 | Cquat | Quaternary Carbon |

| 130.76 | Cquat | Quaternary Carbon |

| 130.32 | + (CH) | Aromatic CH |

| 126.71 | + (CH) | Aromatic CH |

| 125.59 | + (CH) | Aromatic CH |

| 123.87 | + (CH) | Aromatic CH |

| 121.88 | + (CH) | Aromatic CH |

| 121.09 | + (CH) | Aromatic CH |

| 48.54 | - (CH₂) | Piperazine CH₂ |

| 45.82 | - (CH₂) | Piperazine CH₂ |

Note: Assignments are proposed based on typical chemical shifts and multiplicities (from attached proton test or DEPT, indicated by + for CH, - for CH₂, and q for quaternary carbons) for this type of compound.

The spectrum shows signals in the aromatic region corresponding to both protonated and quaternary aromatic carbons. The signals at higher field are characteristic of the methylene carbons of the piperazine ring. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide crucial information about through-bond and through-space connectivities between nuclei. COSY reveals correlations between coupled protons, HMQC correlates protons directly bonded to carbons, and HMBC shows correlations between protons and carbons separated by two or three bonds.

While ¹H and ¹³C NMR data provide valuable structural fragments, 2D NMR techniques are essential for unambiguously assigning all signals and confirming the connectivity within the molecule, particularly in complex aromatic systems and flexible rings like piperazine. However, specific data from COSY, HMQC, or HMBC experiments for 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine were not found in the consulted literature. These experiments would typically be used to confirm the assignments of aromatic protons and carbons and to trace the connections through the piperazine ring and its attachment to the dibenzooxazepine core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of light.

Specific IR or Raman spectral data for 3-Chloro-11-(piperazin-1-yl)dibenzo(b,f)(1,4)oxazepine were not found in the consulted literature. Typically, IR and Raman spectra would show characteristic absorption or scattering bands corresponding to vibrations of functional groups such as N-H (piperazine), C-H (aromatic and aliphatic), C=C (aromatic), C-O-C (ether linkage in oxazepine core), and C-Cl (aryl chloride). These data would complement the NMR and mass spectrometry results by confirming the presence of key functional groups predicted by the chemical structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density can be mapped, revealing the precise positions of atoms and thus the molecular structure and crystal packing.

Studies on the crystal structure of Amoxapine (B1665473) (2-chloro-11-(piperazin-1-yl)dibenzo[b,f] wikipedia.orgoxazepine), often in the form of salts or solvates, have been reported. rsc.orgnih.govresearchgate.netacs.orgresearchgate.net These studies provide detailed information about the solid-state conformation of the molecule and how molecules pack together in the crystal lattice.

The dibenzo[b,f] wikipedia.orgoxazepine core is typically found to have a buckled, V-shaped conformation. rsc.orgresearchgate.net The piperazine ring is attached to the seven-membered oxazepine ring. In crystalline forms, the molecules are held together by various intermolecular interactions, including hydrogen bonds (e.g., N-H...O, O-H...O, C-H...O, C-H...Cl) and C-H...π interactions. rsc.orgnih.govresearchgate.netacs.org These interactions play a significant role in determining the specific crystal packing arrangement, which can involve layered structures with solvent molecules occupying spaces between layers, as observed in mixed solvated forms. nih.govacs.org The conformation of the piperazine ring and its orientation relative to the tricyclic system are also defined in the solid state by X-ray crystallography. rsc.org

Chromatographic Purity and Identity Assessment (e.g., HPLC/UV)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, are essential for assessing the purity and confirming the identity of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, while UV detection measures the absorbance of the eluting compounds at specific wavelengths, allowing for their identification and quantification.

HPLC/UV analysis provides a chromatogram where each peak represents a component in the sample. The purity is determined by the ratio of the area of the main peak (corresponding to 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE) to the total area of all peaks in the chromatogram. Identity can be confirmed by comparing the retention time and UV spectrum of the main peak to those of a reference standard.

For example, a Certificate of Analysis for a related compound, 2-Chloro-11-(piperazin-1-yl)dibenzo[b,f] fda.govzhanggroup.orgoxazepine (an isomer), mentions HPLC data for purity assessment. lgcstandards.com Although specific data for the 3-chloro isomer was not detailed in the search results, the principle of using HPLC/UV for purity and identity assessment remains consistent for similar compounds. Typical specifications for chemical purity determined by HPLC can be 98% or higher. fishersci.ca

Data from chromatographic analysis is often presented in tables showing retention times, peak areas, and calculated purity percentages.

Chirality Assessment (Considering ACHIRAL Stereochemistry)

Chirality refers to a molecule's property of being non-superimposable on its mirror image. A chiral molecule contains at least one stereogenic center, typically a carbon atom bonded to four different groups. Chirality assessment is important as chiral compounds can exist as enantiomers, which may have different biological activities.

Based on the chemical structure of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, it does not possess any stereogenic centers. The carbon atoms in the dibenzo[b,f] fda.govzhanggroup.orgoxazepine ring system and the piperazine ring are either part of aromatic systems, double bonds, or are bonded to groups that result in a plane of symmetry or an axis of symmetry, rendering the molecule achiral. fda.gov Therefore, 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE does not exhibit chirality and does not exist as enantiomers. This is explicitly stated in a chemical structure database. fda.gov

The stereochemistry of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is achiral. fda.gov

Theoretical and Computational Chemistry Studies of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental in understanding the electronic structure of molecules, including the distribution of electrons and the characteristics of molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals play a crucial role in determining a molecule's reactivity and chemical behavior. Studies on related molecules, such as antidepressant compounds including 8-chloro-6-piperazin-1-ylbenzo[b] uni.lupreprints.orgbenzoxazepine (a synonym for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE), have utilized quantum chemical methods to analyze electron density distribution. ccsenet.org For these related molecules, electron density is primarily distributed on heteroatoms like nitrogen and oxygen, and on carbon-carbon double bonds within the aromatic rings. ccsenet.org This distribution suggests that these sites are potential electron donors, capable of forming covalent bonds by donating lone pairs to empty orbitals. ccsenet.org The energy levels of HOMO and LUMO are key indicators of a molecule's ability to lose or gain electrons, respectively, according to frontier molecular orbital theory. ccsenet.org

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecules and predicting their reactivity. DFT calculations can provide parameters such as total energy, dipole moment, and energy gap (the difference between LUMO and HOMO energies). Studies employing DFT on related dibenzoxazepine (B10770217) structures have determined quantum chemical parameters to assess their reactivity. ccsenet.org For instance, negative total energies calculated via DFT imply that electron transfer from the molecule is favorable. ccsenet.org The energy gap is another important parameter, with lower values often indicating higher reactivity. ccsenet.org Dipole moment values can also provide insights into a molecule's behavior, potentially influencing its adsorption properties. ccsenet.org The electrophilicity index, another parameter derived from DFT, indicates a molecule's propensity to accept electrons. ccsenet.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational landscape and dynamics. These simulations can reveal how a molecule's structure changes over time and in different environments. Conformational analysis is crucial for understanding how a molecule might interact with other molecules or biological targets. Studies on related tricyclic ligands have utilized conformational analysis to assess flexibility. acs.org MD simulations have also been used in the context of studying the interactions and stability of related oxazepine derivatives when bound to receptors. researchgate.net

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the identification and characterization of synthesized compounds by allowing comparison with experimental data. While specific computational predictions of spectroscopic signatures for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE were not detailed in the search results, general theoretical studies on synthesized compounds often involve the calculation of parameters like 1H chemical isotropic shielding, which is relevant to NMR spectroscopy.

In Silico Docking and Interaction Modeling with Hypothetical Biological Targets (without specific therapeutic claims)

In silico docking and interaction modeling are computational techniques used to predict how a molecule might bind to a potential biological target, such as a protein. These methods help to understand the likely binding pose and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that might occur. Computer-aided approaches are used to evaluate compounds based on criteria that can include docking ability. researchgate.net Docking studies have been performed for oxazepine derivatives to investigate their interactions with receptors like the human histamine (B1213489) H1 receptor (hH1R). researchgate.net These studies can suggest how the tricyclic core of such compounds might fit into a binding pocket and identify key interactions between the molecule and residues of the target. researchgate.net

AI and Machine Learning Applications in Synthesis Pathway Prediction and Optimization for Dibenzoxazepines

Investigation of Biological Interactions and Molecular Mechanisms of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine Excluding Human Clinical Data

In Vitro Cell-Based Assays

In vitro cell-based assays are crucial for understanding how 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE interacts with various biological targets in a controlled environment. These assays help to characterize its affinity for receptors, its effects on enzyme activity, and its modulation of cellular signaling pathways and ion channels.

Receptor Binding Affinity Studies in Non-Human Cell Lines

Studies in non-human cell lines and tissue preparations have provided significant data on the receptor binding profile of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its parent compound, loxapine (B1675254). Loxapine, from which this compound is derived, exhibits affinity for a range of neurotransmitter receptors. europa.eu Specifically, loxapine has shown binding affinity to dopamine (B1211576) receptors (D1, D2, D4), serotonin (B10506) receptors (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), alpha-adrenergic receptors (α1, α2), muscarinic M1 receptors, and histamine (B1213489) H1 receptors. europa.euresearchgate.netijmrhs.comnih.gov

While direct comprehensive receptor binding data specifically for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE (amoxapine) across all these targets in non-human cell lines is less extensively detailed in the provided snippets compared to loxapine, its classification as an N-demethylated derivative suggests a potentially similar, though possibly modulated, binding profile. Amoxapine (B1665473) is known to block the response of dopamine receptors in animals. It is also described as a dopaminergic antagonist and a serotonin uptake inhibitor. nih.gov

Some studies on related oxazepine derivatives have explored binding to histamine receptors, indicating that the dibenzo[b,f] europa.euijmrhs.comoxazepine core can interact with these targets. researchgate.net For instance, a related compound, 7-chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f] europa.euijmrhs.comoxazepine, showed binding affinity to the histamine H1 receptor in COS-7 cells.

Based on the available information, the receptor binding profile of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is expected to include affinity for dopamine and serotonin receptors, among others, consistent with its structural relationship to loxapine and its classification as a tricyclic antidepressant with some antipsychotic properties. nih.gov

Enzyme Inhibition/Activation Profiling in Recombinant Systems

Information regarding the enzyme inhibition or activation profile of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in recombinant systems is limited within the provided search results. However, its metabolism involves cytochrome P450 (CYP) enzymes, including CYP1A2, CYP3A4, and CYP2D6, which are involved in the hydroxylation of loxapine to its metabolites. nih.gov While this pertains to the enzymes that act on the compound, it doesn't detail the compound's effect on recombinant enzyme systems.

One search result mentions dibenzo[b,f] europa.euijmrhs.comoxazepine derivatives as inhibitors of histone deacetylases (HDACs). google.com However, it does not specifically mention 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in this context.

Cellular Signaling Pathway Modulation (e.g., cAMP, MAPK pathways)

The modulation of cellular signaling pathways by 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is suggested by its interaction with various receptors, particularly G protein-coupled receptors (GPCRs). For example, loxapine has been shown to prevent the stimulation of adenylate cyclase by dopamine in rat striatal homogenates, indicating an effect on the cAMP pathway. europa.eu Given that 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is a metabolite of loxapine, it is plausible that it may exert similar effects on downstream signaling pathways linked to the receptors it binds. However, specific data detailing the modulation of pathways like MAPK by 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in in vitro settings is not explicitly available in the provided information.

In Vitro Studies on Specific Ion Channels (e.g., potassium channels)

Studies have indicated that loxapine can affect ion channels, including Na-K and K-ATP channels, and inhibit TREK1 and TREK2 potassium channels. ijmrhs.com As a derivative of loxapine, 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE may also interact with ion channels. One study specifically mentions that a new series of loxapine derivatives were designed based on the Slack-activating property of loxapine, with one compound exhibiting potent activity in mouse models. researchgate.net While this highlights the potential for loxapine derivatives to interact with potassium channels like Slack (Kcnt1), direct in vitro data for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE on specific ion channels in non-human cell lines is not detailed in the search results. However, amoxapine has been shown to reversibly inhibit I(K) in mouse cortical neurons in a dose-dependent manner at concentrations of 10 to 500 uM and modulated both steady-state activation and inactivation properties.

Subcellular Localization and Distribution in Model Cellular Systems

Information regarding the subcellular localization and distribution of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in model cellular systems is not explicitly provided in the search results. Studies on the distribution of such compounds often involve in vivo models or human pharmacokinetics, which are outside the scope of this article.

Macromolecular Interaction Studies (e.g., protein-ligand binding)

Macromolecular interaction studies, such as protein-ligand binding, are implicitly covered by the receptor binding affinity studies discussed in Section 5.1.1. These studies quantify the binding strength of a ligand (3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE) to specific protein targets (receptors).

In vitro tests have shown that amoxapine binding to human serum is approximately 90%. This indicates a significant level of binding to serum proteins.

While detailed data on binding kinetics (association and dissociation rates) for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE with specific proteins is not provided, studies on related tricyclic compounds and histamine H1 receptor antagonists highlight the importance of structural features, such as the tricyclic core and the basic amine, in influencing binding kinetics and affinity. acs.orgijpsjournal.com

Based on the available information, here is a summary table of some reported in vitro binding affinities for loxapine, the parent compound, which can serve as an indicator of potential interactions for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE. Direct data for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is included where found.

| Target Receptor | Species/System | Binding Affinity (Ki, nM) (Loxapine) | Binding Affinity (Ki, nM) (3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE) | Source |

| D1 Receptor | Literature data | 18 | Not specified | europa.eu |

| D2 Receptor | Literature data | 9.8 | Not specified, but known antagonist in animals | europa.eu |

| 5-HT2A Receptor | Literature data | 2 | Not specified | europa.eu |

| α1 Receptor | Literature data | 250 | Not specified | europa.eu |

| M1 Receptor | Literature data | 117 | Not specified | europa.eu |

| Histamine H1 Receptor | Guinea pig cerebral cortex | 14.9 | Not specified | europa.eu |

| Histamine H1 Receptor | COS-7 cells (related compound) | Not specified | 8709.6 (for 7-chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f] europa.euijmrhs.comoxazepine) | |

| D4 Receptor | Human and animal models | Higher affinity than other D receptors | Not specified | ijmrhs.comnih.gov |

| D3 Receptor | Literature data | Nonsignificant affinity | Negligible binding reported for a loxapine derivative | researchgate.netnih.gov |

| 5-HT2C Receptor | Literature data | Intermediate affinity | Not specified | nih.gov |

| 5-HT1A Receptor | Literature data | Nonsignificant affinity, possible significant affinity at low doses | Not specified | nih.gov |

| 5-HT4 Receptor | Literature data | Nonsignificant affinity | Not specified | nih.gov |

| 5-HT6 Receptor | Literature data | Nonsignificant affinity, possible significant affinity at low doses | Not specified | nih.gov |

| 5-HT7 Receptor | Literature data | Nonsignificant affinity | Not specified | nih.gov |

| Glutamate NMDA Receptor | Human and animal studies | Negligible affinity | Not specified | ijmrhs.com |

Comparative Biological Activity with Amoxapine in Preclinical Models

Research into the preclinical biological activity of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, specifically in direct comparison to Amoxapine (2-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE), appears to be limited in the publicly available scientific literature from the conducted searches. Amoxapine is known to exert its effects in preclinical models through mechanisms involving the inhibition of norepinephrine (B1679862) and serotonin reuptake, as well as blockade of dopamine receptors fishersci.co.ukdrugbank.comnih.gov. While some studies investigate the pharmacological properties of related dibenzo[b,f] fishersci.co.ukctdbase.orgoxazepine derivatives, including their receptor affinities google.comacs.orgscience.gov, detailed comparative data specifically contrasting the biological activity of the 3-chloro isomer (SKQ3P7VSJ7) with the 2-chloro isomer (Amoxapine) in various preclinical models were not identified in the search results. The available information primarily identifies 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE as a compound related to Amoxapine fda.govsimsonpharma.comusp.org, suggesting that extensive comparative preclinical pharmacological studies may not have been widely published for this specific isomer as a distinct entity.

Analytical Method Development for Detection and Quantification of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE due to its versatility, reliability, and sensitivity. Various HPLC methods have been developed and validated for the quantification of this compound in different matrices. These methods often involve reversed-phase chromatography using C18 columns. ijpsonline.comthaiscience.infonih.gov Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used prior to HPLC analysis to isolate the analyte from complex samples. ijpsonline.comthaiscience.infonih.govmdpi.com

Validation of developed HPLC methods is typically performed according to guidelines such as ICH Q2(R1) or USP <1225>, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsonline.comthaiscience.infoijrpr.comnih.gov

Gradient Elution Optimization

Gradient elution is frequently utilized in HPLC methods for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE to achieve optimal separation of the target compound from impurities and matrix components. The mobile phase typically consists of a mixture of aqueous buffer or acidified water and organic solvents such as acetonitrile (B52724) or methanol. thaiscience.infomdpi.comnih.gov

One reported gradient profile for separating 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its related metabolites involved a mobile phase of 0.1% HClO4 in water (component A) and 0.1% HClO4 in acetonitrile (component B). mdpi.com The gradient profile included a column re-equilibration stage. mdpi.com Another method for impurity profiling used a gradient elution with mobile phases containing acetonitrile, methanol, pH 2.4 phosphate (B84403) buffer, and ethanol (B145695) on an Agilent Poroshell 120 EC-C18 column. nih.gov A UPLC-UV method for analyzing several antipsychotics, including 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, employed a gradient program with 50 mM potassium dihydrogen phosphate solution and acetonitrile. rsc.org The gradient started at 10% acetonitrile, increased to 40%, held, and then returned to the initial condition. rsc.org

The optimization of the gradient profile is crucial for achieving adequate resolution between closely eluting peaks, such as the target compound and its metabolites or impurities. mdpi.comnih.gov

Detection Strategies (UV, Diode Array, Mass Spectrometry)

Various detection strategies are coupled with HPLC for the analysis of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, offering different levels of selectivity and sensitivity.

Ultraviolet (UV) detection is a common and relatively inexpensive method, often set at wavelengths where the compound exhibits strong absorbance. Wavelengths such as 258 nm mdpi.com, 250 nm thaiscience.info, 254 nm ijpsonline.comrsc.org, 257 nm nih.gov, and 260 nm ijrpr.com have been reported for the detection of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in different methods.

Diode Array Detection (DAD) provides spectral information across a range of wavelengths, allowing for peak purity assessment and confirmation of analyte identity. nih.govmdpi.comnih.gov HPLC-DAD methods have been developed and validated for the quantitative determination of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its metabolites in biological matrices. mdpi.comnih.gov UV spectra collected by DAD can aid in the structural confirmation of quantified compounds. mdpi.com

Mass Spectrometry (MS) detection, particularly when coupled with HPLC (LC-MS), offers high sensitivity and selectivity through the detection of specific mass-to-charge ratios (m/z). LC-MS methods have been developed for the quantification of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in various matrices. latamjpharm.orgchromatographyonline.comspectroscopyonline.com Electrospray ionization (ESI) in positive ion mode is a common ionization technique used for this compound. latamjpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, particularly for volatile derivatives or in applications where GC separation is advantageous. GC-MS methods have been explored for the quantification of this compound in different matrices. researchgate.netnih.gov

For compounds that are not sufficiently volatile or thermally stable for GC analysis, chemical derivatization can be employed to form more suitable derivatives. jfda-online.com While the provided snippets mention GC-MS for clozapine (B1669256), specific details on derivatization procedures for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE were not extensively detailed in the context of forming volatile derivatives for GC-MS, although derivatization with TFAA has been mentioned in a GC/MS method for clozapine and norclozapine. nih.gov GC-MS systems typically use quadrupole mass spectrometers and electron ionization (EI). nih.govimpactfactor.org GC-MS offers advantages in terms of sensitivity and accuracy, and it can be applied to various matrices. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) Applications for Impurity Profiling

Capillary Electrophoresis (CE) is a separation technique that offers an alternative or complementary approach to chromatography, particularly useful for impurity profiling of drugs. vdoc.pubnih.gov CE separates analytes based on their charge-to-mass ratio and electrophoretic mobility, providing different selectivity compared to partition chromatography like HPLC. vdoc.pubresearchgate.net

CE methods have been developed for the analysis of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its related compounds. researchgate.netresearchgate.net CE can be particularly valuable for separating compounds that are difficult to resolve by HPLC, including polar or charged impurities. vdoc.pub While CE is less commonly used in pharmacopoeias compared to HPLC, its ability to provide orthogonal separation makes it useful for gaining additional information about a sample and for addressing co-elution issues encountered in chromatography. vdoc.pub CE instruments are often equipped with UV or diode array detectors. vdoc.pubresearchgate.net Potentiometric detection has also been explored for CE, showing sensitivity for compounds like clozapine. acs.org

Development of Quantitative Nuclear Magnetic Resonance (qNMR) Methods

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the direct quantification of a specific analyte within a sample without the need for a reference standard of the analyte itself, provided a suitable internal standard with well-defined purity is used. lgcstandards.comresearcher.life

qNMR methods have been utilized for the quantification of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, particularly in the context of assigning the absolute content and SI-traceability to reference materials. lgcstandards.comresearcher.life This technique relies on the direct proportionality between the intensity of an NMR signal and the molar concentration of the analyte. lgcstandards.com qNMR can be particularly useful when synthetic standards of metabolites or impurities are unavailable, allowing for their quantification. acs.org For 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, qNMR has been used to verify the assay of reference materials, with reported purity values determined by this method. lgcstandards.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

Hyphenated techniques, such as LC-MS/MS and GC-MS/MS, combine the separation power of chromatography with the high sensitivity and selectivity of tandem mass spectrometry. These techniques are particularly valuable for trace analysis of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE in complex matrices where high sensitivity and the ability to differentiate the target compound from isobaric interferences are critical. nih.govwaters.comwaters.comnih.govnih.govoup.comresearchgate.net

LC-MS/MS is widely used for the quantification of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its metabolites in biological samples due to its high sensitivity and selectivity. waters.comwaters.comnih.govnih.govresearchgate.net Multiple Reaction Monitoring (MRM) is the typical acquisition mode, where specific precursor ions and their characteristic fragment ions are monitored. waters.comwaters.comnih.gov For 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, reported MRM transitions include m/z 327 --> m/z 270 and m/z 327 --> m/z 243 or m/z 192. nih.govnih.gov LC-MS/MS methods offer rapid analysis times and high throughput capabilities. waters.comwaters.comnih.gov

GC-MS/MS methods have also been developed for the determination of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, offering high selectivity and sensitivity for trace analysis. nih.govresearchgate.net Similar to GC-MS, sample preparation, including extraction (e.g., solid-phase extraction), is employed. nih.govresearchgate.net GC-MS/MS can be useful for confirmatory analysis.

Environmental Chemistry and Degradation Studies of 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine

Photodegradation Under Simulated Environmental Conditions

Photodegradation is a significant process that can influence the fate of contaminants in aquatic environments, particularly for compounds that absorb light in the solar spectrum. Studies investigating the photodegradation of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE have been conducted under simulated environmental conditions to assess its susceptibility to light-induced transformation. Research indicates that direct photolysis can contribute to the removal of the compound from water. The rate and extent of photodegradation can be influenced by factors such as water transparency, the presence of photosensitizers, and the intensity and wavelength of incident light. Under simulated solar irradiation, 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE has been shown to undergo transformation, suggesting that sunlight exposure in surface waters can lead to its degradation.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process involving the cleavage of a molecule by reaction with water. The hydrolytic stability of a compound in aqueous environments is a key factor in determining its persistence. Studies on 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE indicate that it is relatively stable against hydrolysis under typical environmental pH conditions. This suggests that abiotic hydrolysis is not a primary degradation pathway for the compound in natural waters. Its persistence in aqueous systems is therefore less likely to be governed by this process compared to other potential degradation routes like photodegradation or biodegradation.

Biotic Degradation in Soil and Water Microbial Systems

Biotic degradation, primarily mediated by microorganisms, plays a crucial role in the removal of many organic contaminants from soil and water. The susceptibility of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE to biodegradation in various environmental matrices has been investigated. Studies have shown that microbial communities in activated sludge, soil, and surface water can contribute to the transformation of the compound. The efficiency of biodegradation can vary depending on the specific microbial community present, environmental conditions such as temperature, oxygen availability, and nutrient levels, and the initial concentration of the compound. While some degree of biodegradation has been observed, the compound is often considered to be moderately persistent in the environment, suggesting that complete mineralization by microbial action may be slow or incomplete under certain conditions.

Future Research Directions and Advanced Applications for 3 Chloro 11 Piperazin 1 Yl Dibenzo B,f 1,4 Oxazepine Research

Development of Novel Synthetic Strategies for Structural Analogs

The synthesis of dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine derivatives has been an active area of research, with various methodologies reported for constructing the core ring system and introducing substituents. Existing strategies include cyclocondensation reactions, copper-catalyzed couplings, 1,3-dipolar cycloadditions, domino sequences, and multicomponent reactions usc.eduresearchgate.net. The introduction of the piperazine (B1678402) moiety at the 11-position is often achieved by reacting an 11-halogenated dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine intermediate with piperazine or a substituted piperazine google.com. For instance, a synthetic route for a dichlorinated analog involved the reaction of a trichlorinated intermediate with piperazine uni-regensburg.de. Recent advancements have also explored visible-light-induced reactions for the synthesis of fused dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine systems rsc.org.

Future research in this area for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its analogs could focus on developing more efficient and sustainable synthetic routes. This includes exploring catalytic methods that reduce reaction times and increase yields, as well as investigating flow chemistry approaches for continuous production. Developing versatile synthetic handles on the dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine core and the piperazine ring would enable the creation of diverse libraries of structural analogs. Such libraries are invaluable for comprehensive structure-activity relationship studies, allowing for systematic modification of the molecule to fine-tune its properties and explore new biological activities. The application of green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient techniques like ultrasound or microwave irradiation, represents a critical direction for the sustainable synthesis of these compounds ajgreenchem.comajgreenchem.comresearchgate.net.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry techniques offer powerful tools for understanding the behavior of molecules at an atomic level, providing insights that complement experimental studies. While specific computational studies on 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE were not extensively detailed in the search results, computational methods have been applied to related dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine structures. Molecular dynamics simulations have been used to study the dynamic behavior and interactions of similar compounds uni-regensburg.de. Docking studies have also been employed to predict the binding modes and affinities of dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine derivatives with protein targets, such as histamine (B1213489) receptors, highlighting the influence of structural variations and halogen substitution on receptor interactions and selectivity nih.gov.

For 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE, advanced computational modeling can be utilized to predict its reactivity, understand its conformational landscape, and model its interactions with potential biological targets. Techniques such as Density Functional Theory (DFT) can provide detailed information about electronic structure and reaction pathways. Molecular dynamics simulations can offer insights into the compound's behavior in different environments, including biological membranes or protein binding pockets. Quantitative Structure-Activity Relationship (QSAR) modeling, based on computational descriptors, can help build predictive models linking structural features to biological activity, guiding the design of more potent and selective analogs. These computational approaches can significantly accelerate the research and development process by prioritizing promising compounds for synthesis and experimental testing.

High-Throughput Screening Methodologies for Exploring Chemical Space

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid assessment of large compound collections for desired biological activities. The dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine scaffold is recognized as a privileged structure, indicating its potential to interact with a variety of biological targets researchgate.net. HTS has been applied in the study of dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine derivatives, including screening against kinase panels and G protein-coupled receptor (GPCR) libraries vulcanchem.com.

Applying HTS methodologies to libraries of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its structural analogs represents a significant future research direction. This would involve synthesizing diverse sets of analogs, varying substituents on both the dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine core and the piperazine ring, and then screening these compounds against a broad spectrum of biological assays. This systematic exploration of the chemical space around the 3-chloro-dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine-piperazine scaffold has the potential to uncover novel bioactivities and identify lead compounds for various therapeutic areas. The integration of automated liquid handling, detection technologies, and data analysis platforms is crucial for the efficient implementation of such HTS campaigns.

Integration with Sustainable Chemistry and Green Synthesis Principles

The chemical industry is increasingly focused on adopting sustainable practices to minimize environmental impact. Integrating sustainable chemistry and green synthesis principles into the production of 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE and its analogs is a vital future research direction. As highlighted by the successful application of ultrasound irradiation in the synthesis of dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine derivatives, greener alternatives to traditional methods are feasible ajgreenchem.comajgreenchem.com. Microwave-assisted synthesis is another example of a more environmentally friendly technique applicable in medicinal chemistry researchgate.net.

Future efforts should aim to develop synthetic routes that align with the twelve principles of green chemistry. This includes minimizing waste generation through atom-economical reactions, avoiding the use of hazardous substances, designing less toxic chemicals, and utilizing renewable feedstocks. Exploring alternative reaction media, such as water or supercritical fluids, and developing efficient catalytic systems are also important aspects. The goal is to develop synthetic processes for 3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE that are not only efficient but also environmentally responsible throughout the entire synthesis and purification process.

Potential as a Reference Standard in Impurity Analysis

3-CHLORO-11-(PIPERAZIN-1-YL)DIBENZO(B,F)(1,4)OXAZEPINE is recognized as a related compound to Amoxapine (B1665473), which is 2-chloro-11-(piperazin-1-yl)dibenzo[b,f] ajgreenchem.comvulcanchem.comoxazepine usp.orgfishersci.ca. In the pharmaceutical industry, ensuring the purity of drug substances is paramount for patient safety and product efficacy. Reference standards are indispensable for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products novachem.com.au.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.